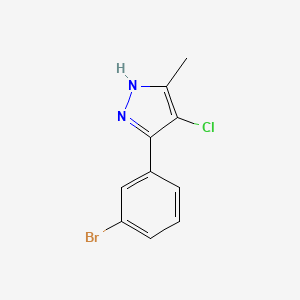

3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole

Description

3-(3-Bromophenyl)-4-chloro-5-methyl-1H-pyrazole is a halogen-substituted pyrazole derivative characterized by a bromine atom at the 3-position of the phenyl ring, a chlorine atom at the 4-position of the pyrazole core, and a methyl group at the 5-position. The presence of halogen atoms (Br, Cl) enhances electronic effects and intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence solubility, binding affinity, and biological activity .

Properties

IUPAC Name |

3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2/c1-6-9(12)10(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPGHJVAAVYQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC(=CC=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Synthesis Pathway

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Acetophenone derivative, Hydrazine | Acidic conditions, reflux |

| 2 | Cyclization | Hydrazone intermediate | Acidic conditions, heat |

| 3 | Chlorination | Chlorinating agent (e.g., Cl2) | Room temperature, solvent |

| 4 | Methylation | Methylating agent (e.g., CH3I) | Basic conditions, solvent |

Detailed Synthesis Protocol

Given the specific nature of This compound , a detailed protocol would involve:

Preparation of 3-Bromophenylhydrazone :

- React 3-bromoacetophenone with hydrazine in ethanol under reflux conditions to form the hydrazone intermediate.

Cyclization to Form Pyrazole :

- Treat the hydrazone with hydrochloric acid and heat to facilitate cyclization and form the pyrazole ring.

Introduction of Chloro Group :

- Use a chlorinating agent like chlorine gas or N-chlorosuccinimide to introduce the chloro group at the desired position.

Introduction of Methyl Group :

- Employ a methylating agent such as methyl iodide in the presence of a base to introduce the methyl group.

Challenges and Considerations

- Yield and Purity : The yield and purity of the final product can be affected by reaction conditions and the choice of reagents. Optimization of these factors is crucial.

- Environmental Impact : The use of hazardous reagents like chlorine gas necessitates careful handling and disposal to minimize environmental impact.

- Biological Activity : The biological activity of the compound should be evaluated to understand its potential applications.

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.

Nucleophilic Substitution: The chlorine atom in the pyrazole ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyrazole ring.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine (Br2), chlorine (Cl2), and catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).

Nucleophilic Substitution: Reagents like amines, thiols, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted pyrazoles, while nucleophilic substitution can produce amine or thiol derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits numerous pharmacological effects, making it valuable in drug development. Key applications include:

- Antimicrobial Activity : Pyrazole derivatives, including 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole, have demonstrated significant antibacterial and antifungal properties. For instance, compounds derived from pyrazoles have shown activity against various Gram-positive and Gram-negative bacteria, with some exhibiting Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ciprofloxacin .

- Anti-inflammatory and Analgesic Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, providing potential for developing anti-inflammatory medications. Their analgesic properties have also been explored, suggesting utility in pain management therapies .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain compounds have been shown to inhibit specific tumor cell lines effectively and may act as multidrug resistance (MDR) inhibitors . The selectivity of these compounds towards cancer cells while sparing normal cells enhances their therapeutic index.

Synthesis and Derivatives

The synthesis of this compound involves multicomponent reactions (MCRs), which are advantageous for producing complex structures efficiently. These methods allow for the rapid assembly of various pyrazole derivatives that can be screened for biological activity .

Table 1: Summary of Synthetic Methods for Pyrazole Derivatives

| Synthetic Method | Key Features | Yield (%) | Applications |

|---|---|---|---|

| Multicomponent Reactions | Efficient assembly of diverse derivatives | 75-90% | Antimicrobial, anticancer |

| One-pot synthesis | Simplifies synthesis process | Varies | Cannabinoid receptor antagonists |

| Ultrasound-assisted synthesis | Enhances reaction rates and yields | 80%+ | Anticancer agents |

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Anticancer Activity : A study demonstrated that a derivative of this compound exhibited high cytotoxicity against leukemia cell lines with GI50 values in the low micromolar range . The mechanism involved inhibition of key signaling pathways associated with cell proliferation.

- Antimicrobial Efficacy : Another investigation reported a new pyrazole derivative that showed remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics . This suggests potential for developing new treatments for antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. For example:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to anticancer effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Pyrazole Derivatives

Key Observations :

- Halogen Position : The 3-bromophenyl substituent in the target compound may offer distinct electronic effects compared to 4-bromophenyl analogs (e.g., compound in ), as meta-substitution alters dipole moments and hydrogen-bonding capabilities .

- Chlorine vs. Bromine : Bromine’s larger atomic radius and polarizability enhance halogen-bonding interactions compared to chlorine, which may improve binding to biological targets (e.g., enzymes or receptors) .

Biological Activity

3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a five-membered pyrazole ring substituted with a brominated phenyl group at the 3-position, a chlorine atom at the 4-position, and a methyl group at the 5-position. Its molecular formula is C10H8BrClN2. The presence of halogen substituents enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Notably, it can induce apoptosis in cancer cells by enhancing caspase-3 activity, suggesting that it may act as a microtubule-destabilizing agent .

Table 1: Summary of Anticancer Activity

| Cell Line | Concentration (μM) | Effect | Reference |

|---|---|---|---|

| MDA-MB-231 | 1.0 | Morphological changes | |

| MDA-MB-231 | 10.0 | Enhanced caspase-3 activity | |

| HepG2 | Varies | Inhibition of growth |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this pyrazole derivative has been investigated for anti-inflammatory effects. Studies indicate that it may inhibit key inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, thereby disrupting normal function.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

- DNA Intercalation : The compound's structure allows it to intercalate into DNA, potentially leading to disruption of replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Anticancer Study : A study focusing on breast cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis, confirming its potential as an anticancer agent .

- Antimicrobial Study : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

Future Directions

Given its diverse biological activities, further research into the pharmacokinetics and pharmacodynamics of this compound is warranted. Potential areas for future exploration include:

- Development of derivatives with enhanced potency and selectivity.

- Investigation into combination therapies with existing anticancer or antimicrobial agents.

- Detailed studies on the molecular mechanisms underlying its biological activities.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole?

The synthesis of substituted pyrazole derivatives typically involves cyclocondensation reactions. For example, pyrazole cores are often constructed by reacting β-ketoesters or acetylacetone derivatives with hydrazines. In a related study, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . For bromo- and chloro-substituted pyrazoles, halogenation steps (e.g., using bromine or phosphorus oxychloride) are critical. A similar compound, 1-(4-chlorobenzyl)-3-(4-bromophenyl)pyrazole, was synthesized via oxidation of a pyrazole methanol precursor using PCC (pyridinium chlorochromate) in DMF .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy : IR and NMR (¹H/¹³C) are standard for functional group identification and substitution pattern analysis. For example, IR can confirm carbonyl or halogen presence, while NMR resolves aromatic proton environments .

- X-ray crystallography : Provides definitive structural confirmation. In a related pyrazole derivative, dihedral angles between the pyrazole ring and substituents (e.g., bromophenyl: 3.29°, chlorophenyl: 74.91°) were determined using a Bruker SMART APEX CCD diffractometer . Crystal parameters (e.g., triclinic P1 space group, a = 6.759 Å, b = 10.061 Å) are critical for validating molecular geometry .

Q. How is the reactivity of the pyrazole core influenced by substituents like bromine and chlorine?

Electron-withdrawing groups (e.g., Br, Cl) deactivate the pyrazole ring toward electrophilic substitution but enhance stability in cross-coupling reactions. For instance, bromine at the 3-position enables Suzuki-Miyaura coupling for further functionalization . Chlorine at the 4-position may increase electrophilicity at adjacent carbons, facilitating nucleophilic substitutions or cyclizations .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yield and purity?

- Reagent selection : PCC in DMF efficiently oxidizes pyrazole methanol to aldehydes without over-oxidation, achieving 72% yield .

- Solvent and temperature : Cyclization of pyrazole intermediates using POCl₃ at 120°C enhances reaction efficiency by promoting dehydration .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethyl acetate) improves purity .

Q. How do structural modifications impact biological activity?

- Substituent effects : The 3-bromophenyl group enhances lipophilicity, potentially improving membrane permeability in antimicrobial studies. A related 4-chloro-5-trifluoromethyl pyrazole derivative showed inactive anticancer activity despite structural similarities, highlighting the need for targeted functionalization .

- Conformational analysis : Dihedral angles between substituents (e.g., bromophenyl vs. chlorophenyl rings) influence binding to biological targets. For example, a 74.91° angle in a chlorobenzyl-pyrazole derivative may sterically hinder receptor interactions .

Q. How should conflicting spectral and crystallographic data be resolved?

- Case study : If NMR suggests a planar conformation but XRD reveals a twisted geometry (e.g., due to crystal packing forces), DFT calculations can reconcile discrepancies by modeling both gas-phase and solid-state structures .

- Validation : Cross-checking with alternative techniques (e.g., mass spectrometry for molecular weight, elemental analysis for composition) ensures consistency .

Methodological Tables

Q. Table 1. Key Synthetic Steps for Pyrazole Derivatives

| Step | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | β-ketoester + hydrazine | DMF-DMA, 80°C, 6h | 65% | |

| Halogenation | POCl₃-mediated chlorination | 120°C, 3h | 78% | |

| Oxidation | PCC in DMF | RT, 3h | 72% |

Q. Table 2. Crystallographic Data for a Related Pyrazole Derivative

| Parameter | Value |

|---|---|

| Space group | Triclinic P1 |

| Unit cell (a, b, c) | 6.759 Å, 10.061 Å, 12.263 Å |

| Dihedral angles | Bromophenyl: 3.29°, Chlorophenyl: 74.91° |

| Refinement (R factor) | 0.036 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.